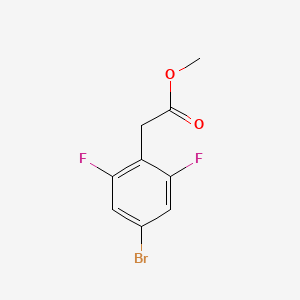

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate

Description

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate (CAS: N/A; CID: 130054712) is a fluorinated aromatic ester with the molecular formula C₉H₇BrF₂O₂. Its structure features a phenyl ring substituted with bromine at the 4-position and fluorine atoms at the 2- and 6-positions, linked to a methyl acetate group. Key physicochemical properties include:

- SMILES: COC(=O)CC1=C(C=C(C=C1F)Br)F

- InChIKey: IBZQCHWAYCYBEB-UHFFFAOYSA-N

- Collision Cross-Sections (CCS):

The bromine and fluorine substituents confer unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals.

Propriétés

IUPAC Name |

methyl 2-(4-bromo-2,6-difluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZQCHWAYCYBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-bromo-2,6-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the bromination of methyl 2-(2,6-difluorophenyl)acetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF) or water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products

Substitution: Formation of new aryl derivatives.

Reduction: Formation of 2-(4-bromo-2,6-difluorophenyl)ethanol.

Oxidation: Formation of 2-(4-bromo-2,6-difluorophenyl)acetic acid.

Applications De Recherche Scientifique

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.

Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of methyl 2-(4-bromo-2,6-difluorophenyl)acetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors, potentially modulating their activity through binding or inhibition.

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)

- Molecular Formula : C₁₂H₁₅FO₄

- Key Differences: Substituents: Methoxy groups at 2- and 6-positions instead of fluorine; ethyl ester instead of methyl. Applications: Likely used in synthetic chemistry for coupling reactions due to methoxy-directed regioselectivity .

Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate (CAS 1268822-64-5)

- Molecular Formula : C₁₀H₁₀F₂O₃

- Key Differences: Substituents: Methoxy at 4-position instead of bromine. Molecular Weight: 216.184 g/mol (vs. 263.96 g/mol for the target compound).

Methyl 2-(3-amino-2,6-difluorophenyl)acetate (CAS 361336-80-3)

- Molecular Formula: C₉H₉F₂NO₂

- Key Differences: Substituents: Amino group at 3-position instead of bromine at 4-position. Reactivity: Amino groups enhance electrophilic substitution reactivity, unlike bromine, which is inert in such reactions. Applications: Potential precursor for dyes or pharmaceuticals due to the amino group’s versatility .

2-(4-Bromo-2,6-difluorophenyl)acetic Acid (CAS 537033-54-8)

Methyl 2-bromo-2-(4-fluorophenyl)acetate (CAS 71783-54-5)

- Molecular Formula : C₉H₈BrFO₂

- Key Differences: Substituents: Bromine on the acetate carbon instead of the phenyl ring. Reactivity: Bromine’s position may lead to different elimination or substitution pathways. Stereochemistry: Potential for racemization in chiral synthesis .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CCS [M+H]⁺ (Ų) |

|---|---|---|---|---|

| Target Compound (CID 130054712) | C₉H₇BrF₂O₂ | 263.96 | 4-Br, 2,6-F, methyl ester | 152.1 |

| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (1193392-97-0) | C₁₂H₁₅FO₄ | 242.24 | 4-F, 2,6-OCH₃, ethyl ester | N/A |

| Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate (1268822-64-5) | C₁₀H₁₀F₂O₃ | 216.18 | 4-OCH₃, 2,6-F, methyl ester | N/A |

| 2-(4-Bromo-2,6-difluorophenyl)acetic Acid (537033-54-8) | C₈H₅BrF₂O₂ | 251.02 | 4-Br, 2,6-F, carboxylic acid | N/A |

Table 2: Reactivity and Application Comparison

| Compound (CAS) | Key Reactivity Features | Industrial Applications |

|---|---|---|

| Target Compound | Halogen bonding (Br), electron-withdrawing F | Pharmaceutical intermediates, agrochemicals |

| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate | Methoxy-directed coupling, ester hydrolysis | Fine chemicals, liquid crystals |

| Methyl 2-(3-amino-2,6-difluorophenyl)acetate | Amino group acylation, diazotization | Dye synthesis, protease inhibitors |

| 2-(4-Bromo-2,6-difluorophenyl)acetic Acid | Acid-catalyzed esterification, salt formation | MOFs, drug conjugates |

Research Findings and Insights

- Collision Cross-Section (CCS) : The target’s CCS values (152–155 Ų) are influenced by bromine’s polarizability, whereas fluorine-substituted analogs may exhibit lower CCS due to reduced steric bulk .

- Safety Profiles : The carboxylic acid analog (CAS 537033-54-8) poses higher irritation risks (H315, H319) compared to esters, which are generally less reactive .

Activité Biologique

Methyl 2-(4-bromo-2,6-difluorophenyl)acetate is a compound of significant interest in medicinal and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 537033-52-6) features a phenyl ring substituted with bromine and two fluorine atoms, which enhances its lipophilicity and reactivity. This substitution pattern can influence the compound's interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its hydrolysis by esterases, resulting in the formation of the corresponding acid. This process allows the compound to participate in various biochemical pathways that may lead to therapeutic effects. The presence of halogen substituents can modulate the compound's affinity for biological targets, potentially enhancing its efficacy in specific applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties. For instance, derivatives with fluorinated phenyl groups have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory potential. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Enzyme Interactions : The compound has been noted for its interactions with specific enzymes involved in metabolic pathways, indicating potential applications in drug design and synthesis.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Methyl 2-(4-bromo-3-fluorophenyl)acetate | Contains one fluorine atom | Different reactivity profile |

| Methyl 2-bromo-2-(4-chlorophenyl)acetate | Chlorine instead of fluorine | Varying biological activity |

| Methyl 2-(4-bromo-2-nitrophenyl)acetate | Nitro group addition | Potentially different pharmacodynamics |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several halogenated phenyl compounds, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Activity : In vitro assays demonstrated that similar compounds effectively inhibited COX enzymes. The structure–activity relationship (SAR) analysis revealed that the presence of bromine and fluorine significantly enhanced anti-inflammatory potency compared to non-halogenated analogs .

- Enzyme Inhibition Studies : Research involving enzyme kinetics showed that this compound acts as a competitive inhibitor for certain metabolic enzymes. This finding underscores its potential role in drug development targeting metabolic disorders .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Nitrile Hydrolysis | H2SO4, H2O, 60°C, 16 h | 33.3% | >97% | |

| Esterification | MeOH, H2SO4, reflux | ~70%* | >95% |

*Estimated based on analogous reactions.

Q. Table 2. Hazard and Safety Data

| Hazard Statement (GHS) | Precautionary Measures | Storage Conditions |

|---|---|---|

| H315, H319, H335 | P261, P305+P351+P338, P405, P501 | 2–8°C, inert gas |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.